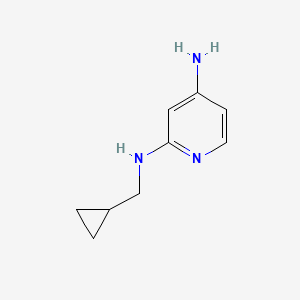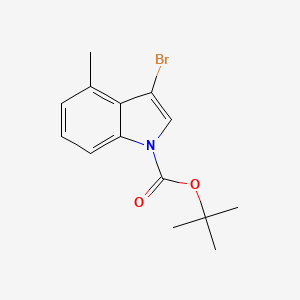
N-Boc-3-bromo-4-methylindole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Boc-3-bromo-4-methylindole (N-Boc-3-Br-4-Me-Indole) is an organic compound that is used in the synthesis of various pharmaceuticals and other bioactive molecules. It is a derivative of indole, a naturally occurring aromatic heterocyclic compound. N-Boc-3-Br-4-Me-Indole is a useful synthetic intermediate for the preparation of various biologically active compounds that are used in research and drug discovery.
科学的研究の応用
-
Scientific Field: Organic Chemistry and Pharmacology
- Application Summary : Indole derivatives are significant in natural products and drugs . They play a crucial role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
- Methods of Application : This research group used 3-iodo-4,5-dimethoxybenzaldehyde as a starting material. After three steps including selective elimination of the Boc substituent on N, reductive amination and oxidation, yielded the desired N .
- Results or Outcomes : Indoles, both natural and synthetic, show various biologically vital properties .
-
Scientific Field: Material Chemistry
- Application Summary : Indole derivatives are associated with a variety of applications in the field of material chemistry .
- Methods of Application : A number of different strategies for synthesizing substituted indoles by means of the reactions of indolylboronic acids with electrophilic compounds are considered the methods of choice for modifying indoles .
- Results or Outcomes : Indolylboronic acids are easily available, stable, non-toxic and new reactions using indolylboronic acids have been described in the literature .
-
Scientific Field: Alkaloid Synthesis
- Application Summary : Indoles are a significant heterocyclic system in natural products and drugs . They are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
- Methods of Application : This research group used 3-iodo-4,5-dimethoxybenzaldehyde as a starting material. After three steps including selective elimination of the Boc substituent on N, reductive amination and oxidation, yielded the desired N .
- Results or Outcomes : Indoles, both natural and synthetic, show various biologically vital properties .
-
Scientific Field: Boronic Acid Synthesis
- Application Summary : Indole derivatives are associated with a variety of both biological activities and applications in the field of material chemistry . A number of different strategies for synthesizing substituted indoles by means of the reactions of indolylboronic acids with electrophilic compounds are considered the methods of choice for modifying indoles because indolylboronic acids are easily available, stable, non-toxic and new reactions using indolylboronic acids have been described in the literature .
- Methods of Application : The reaction is catalyzed by a rhodium catalyst, while bis (neopentyl glycolato)diboron (nepB-Bnep) is used as a borylation reagent .
- Results or Outcomes : Indolylboronic acids are easily available, stable, non-toxic and new reactions using indolylboronic acids have been described in the literature .
-
Scientific Field: Medicinal Chemistry
- Application Summary : Indoles are a significant type of heterocycle as they are found in proteins in the form of amino acids, such as tryptophan . They are also present in several drugs, such as indomethacin and the notorious LSD, and several plants such as strychnine . The incorporation of an indole core, a biologically known pharmacophore in medicinal molecules, means it is a useful heterocyclic .
- Methods of Application : The synthetic approaches for the preparation of substituted indoles can be divided into two main groups. The first group consists of methodologies involving both transition-metal-catalyzed and transition-metal-free cyclization strategies for ortho-substituted benzenes bearing the nitrogen-containing functional group, which are mostly substituted anilines .
- Results or Outcomes : Substituted indoles have been reported as affinity probes for the 5-hydroxytryptamine receptor , selective tumor-associated carbonic anhydrase inhibitors , carboxamide spleen tyrosine kinase inhibitors , selective inhibitors with broad hepatitis C virus genotype activity , Nav1.7 inhibitors , and TNFα inhibitors .
-
Scientific Field: Synthetic Organic Chemistry
- Application Summary : A number of different strategies for synthesizing substituted indoles by means of the reactions of indolylboronic acids with electrophilic compounds are considered the methods of choice for modifying indoles because indolylboronic acids are easily available .
- Methods of Application : The reaction is catalyzed by a rhodium catalyst, while bis (neopentyl glycolato)diboron (nepB-Bnep) is used as a borylation reagent .
- Results or Outcomes : New reactions using indolylboronic acids have been described in the literature .
特性
IUPAC Name |
tert-butyl 3-bromo-4-methylindole-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrNO2/c1-9-6-5-7-11-12(9)10(15)8-16(11)13(17)18-14(2,3)4/h5-8H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWVXXRZFCVHOPO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)N(C=C2Br)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401153026 |
Source


|
| Record name | 1H-Indole-1-carboxylic acid, 3-bromo-4-methyl-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401153026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc-3-bromo-4-methylindole | |
CAS RN |
1305320-64-2 |
Source


|
| Record name | 1H-Indole-1-carboxylic acid, 3-bromo-4-methyl-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1305320-64-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indole-1-carboxylic acid, 3-bromo-4-methyl-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401153026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

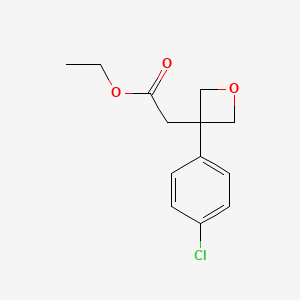
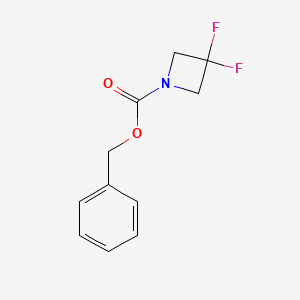
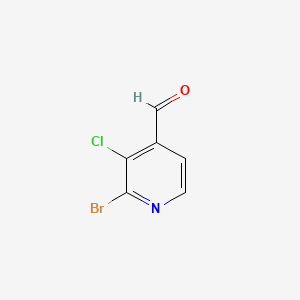
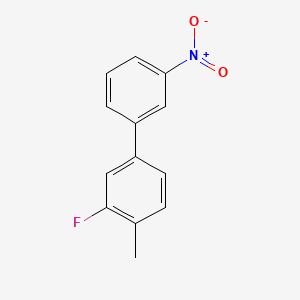
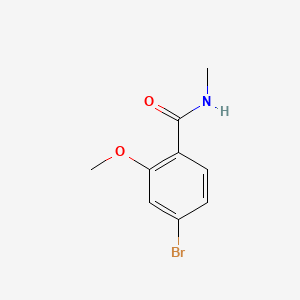
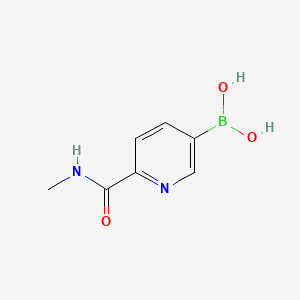
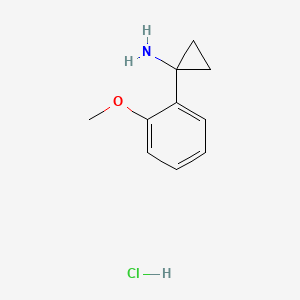
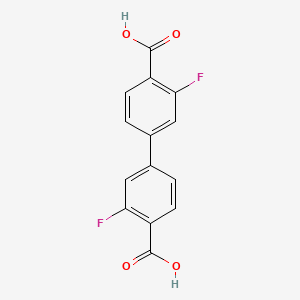
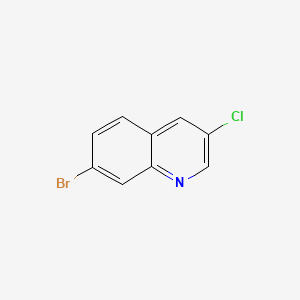
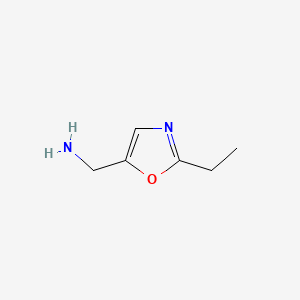
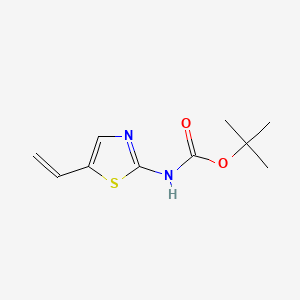
![2-methoxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B572293.png)
![Methyl 8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B572295.png)
